molecular formula C7H5IN2 B11870119 5-Iodoimidazo[1,5-A]pyridine

5-Iodoimidazo[1,5-A]pyridine

Cat. No.: B11870119
M. Wt: 244.03 g/mol
InChI Key: CJFZZWQBDXNDND-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodoimidazo[1,5-A]pyridine typically involves the cyclocondensation of 2-iodopyridine with an appropriate imidazole derivative. One common method includes the use of molecular iodine as a catalyst in the presence of sodium acetate, which facilitates the oxidative annulation of the starting materials . Another approach involves the use of transition-metal-free sp3 C-H amination reactions, employing molecular iodine from 2-pyridyl ketones and alkylamines .

Industrial Production Methods

Industrial production of this compound often relies on scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Iodoimidazo[1,5-A]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazo[1,5-A]pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Halogen substitution reactions can replace the iodine atom with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include imidazo[1,5-A]pyridine derivatives with various functional groups, such as amines, azides, and N-oxides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Iodoimidazo[1,5-A]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. For example, it may inhibit the activity of certain kinases by blocking their phosphorylation sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Iodoimidazo[1,5-A]pyridine stands out due to its unique iodine substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable scaffold for the development of novel compounds with specific properties .

Properties

Molecular Formula

C7H5IN2

Molecular Weight

244.03 g/mol

IUPAC Name

5-iodoimidazo[1,5-a]pyridine

InChI

InChI=1S/C7H5IN2/c8-7-3-1-2-6-4-9-5-10(6)7/h1-5H

InChI Key

CJFZZWQBDXNDND-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CN2C(=C1)I

Origin of Product

United States

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